![molecular formula C18H14ClN5O B2802279 3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-17-5](/img/structure/B2802279.png)
3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . They have shown significant inhibitory activity against CDK2/cyclin A2 .
Molecular Structure Analysis
The molecular structure of these compounds is designed to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Scientific Research Applications
Synthesis and Biological Potential
- Heteroaromatization and Novel Derivatives : A study by El-Agrody et al. (2001) involved the heteroaromatization with 4-hydroxycoumarin, leading to the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, with some compounds showing antimicrobial activity (El-Agrody et al., 2001).
- Crystal Structure and Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized its structure through various spectroscopic techniques and X-ray diffraction, and evaluated its antibacterial activity against common bacterial strains (Lahmidi et al., 2019).
Antimicrobial and Antimalarial Effects
- Antimalarial Activity : Research by Werbel et al. (1973) on the synthesis and antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines showed several compounds with significant activity against P. berghei in mice, indicating potential antimalarial applications (Werbel et al., 1973).
Synthesis of Novel Compounds
- Microwave Assisted Synthesis : Divate and Dhongade-Desai (2014) reported an efficient microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a] pyrimidine-6-carbonitrile derivatives, highlighting a green synthetic method with potential biological activities (Divate & Dhongade-Desai, 2014).
- Crystal Structure and NMR Analysis : The synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017) adds to the understanding of the structural characteristics of such compounds, with implications for their biological activity (Repich et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-2-4-13(5-3-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRBUWFGCBSBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.